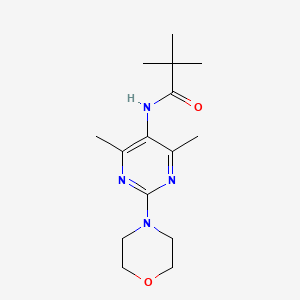

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide”, involves various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . These methods can be used to synthesize various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Molecular Structure Analysis

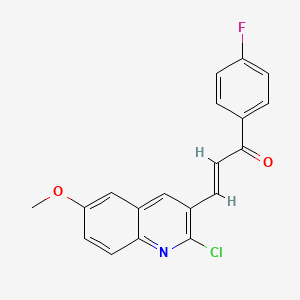

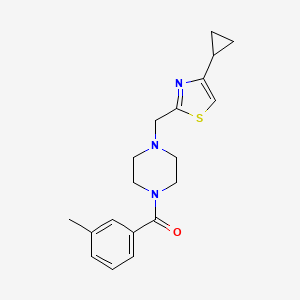

The molecular structure of “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide” is based on a pyrimidine core, which is a six-membered ring with two nitrogen atoms. The molecule also contains a morpholine ring and a pivalamide group.

Chemical Reactions Analysis

Pyrimidine derivatives, such as “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide”, can undergo various chemical reactions. For example, they can participate in oxidative annulation reactions involving anilines, aryl ketones, and DMSO . They can also undergo ZnCl2-catalyzed three-component coupling reactions .

Applications De Recherche Scientifique

Discovery of 3-oxabicyclo[4.1.0]heptane

Hobbs et al. (2019) discussed the discovery of a potent non-nitrogen containing morpholine isostere, 3-oxabicyclo[4.1.0]heptane, and its application in inhibitors of the PI3K-AKT-mTOR pathway. This research highlights the utility of morpholine derivatives in kinase inhibition, focusing on mTORC1 and mTORC2 selective inhibition (H. Hobbs et al., 2019).

Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines

Abu-Hashem et al. (2020) synthesized novel compounds derived from visnagenone and khellinone, showcasing the role of morpholine in developing anti-inflammatory and analgesic agents. Their work indicates the potential of these derivatives in COX inhibition and their therapeutic applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

One-Pot Biginelli Synthesis of Dihydropyrimidinone Derivatives

Bhat et al. (2018) reported on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, emphasizing the method's simplicity and efficiency. This study contributes to the understanding of synthesizing heterocyclic compounds with potential biological applications (M. A. Bhat et al., 2018).

Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine

Lei et al. (2017) developed a rapid and green synthetic method for 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, an important intermediate inhibiting tumor necrosis factor alpha and nitric oxide. This work underlines the significance of morpholine derivatives in developing compounds with potential antitumor activity (H. Lei et al., 2017).

Propriétés

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-10-12(18-13(20)15(3,4)5)11(2)17-14(16-10)19-6-8-21-9-7-19/h6-9H2,1-5H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIKNKJKBZGYGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(10,11-dimethoxy-9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid](/img/structure/B2988570.png)

![3-(4-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2988572.png)

![2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde](/img/structure/B2988573.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2988574.png)

![2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole](/img/structure/B2988575.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2988576.png)

![[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2988583.png)

![N-(3-chloro-4-methylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2988585.png)